molecular formula C19H14ClF3N6O B214877 4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

Cat. No. B214877
M. Wt: 434.8 g/mol
InChI Key: VUZZQUCWIOTSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as C646 and is a potent inhibitor of histone acetyltransferases (HATs). HATs are enzymes responsible for the acetylation of histones, which plays a crucial role in gene expression.

Mechanism of Action

C646 acts as a competitive inhibitor of p300 and CBP by binding to their catalytic domains. This binding prevents the enzymes from acetylating histones, leading to changes in gene expression. The inhibition of p300 and CBP activity has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
C646 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on 4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether, C646 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation. C646 has also been shown to inhibit the growth of cancer stem cells, which are thought to play a crucial role in tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of C646 is its high potency and specificity for p300 and CBP. This makes it an ideal tool for studying the role of these enzymes in cancer development. However, C646 has also been shown to inhibit other 4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether, which can complicate its use in certain experiments. Additionally, C646 has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several potential future directions for C646 research. One area of interest is the development of more potent and selective HAT inhibitors. Additionally, C646 has been shown to have anti-inflammatory effects, and further research is needed to explore its potential applications in this area. Finally, C646 has been shown to inhibit the growth of several types of cancer cells, and further research is needed to explore its potential as a cancer therapeutic.

Synthesis Methods

The synthesis of C646 involves several steps, starting with the reaction of 4-aminophenol with 4-nitrobenzoyl chloride to form 4-nitrobenzyl ether. The nitro group is then reduced to an amino group using palladium on carbon. The resulting compound is then reacted with 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to form the pyrazole ring. The tetrazole ring is then formed by reacting the compound with sodium azide. Finally, the chloro group is introduced using thionyl chloride to form C646.

Scientific Research Applications

C646 has been extensively studied for its potential applications in cancer research. 4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether play a crucial role in cancer development, and inhibiting their activity can lead to the suppression of tumor growth. C646 has been shown to inhibit the activity of p300 and CBP, two 4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether that are overexpressed in several types of cancer. Inhibition of these enzymes has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.

properties

Product Name

4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

Molecular Formula

C19H14ClF3N6O

Molecular Weight

434.8 g/mol

IUPAC Name

5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-(4-methoxyphenyl)tetrazole

InChI

InChI=1S/C19H14ClF3N6O/c1-11-3-4-13(9-16(11)20)28-17(19(21,22)23)15(10-24-28)18-25-26-27-29(18)12-5-7-14(30-2)8-6-12/h3-10H,1-2H3

InChI Key

VUZZQUCWIOTSPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)OC)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)OC)C(F)(F)F)Cl

Origin of Product

United States

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